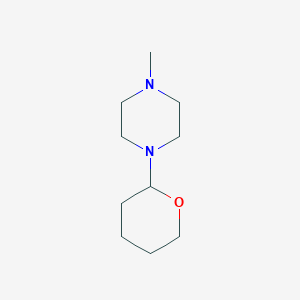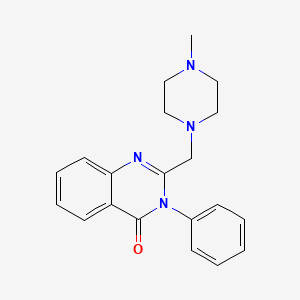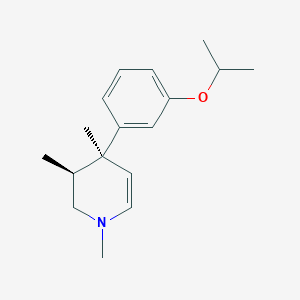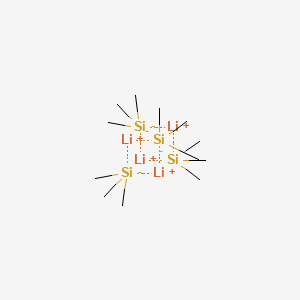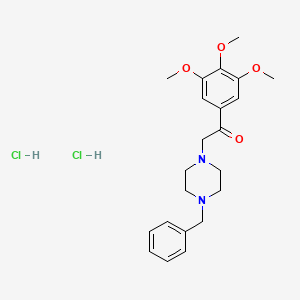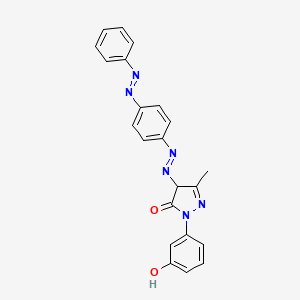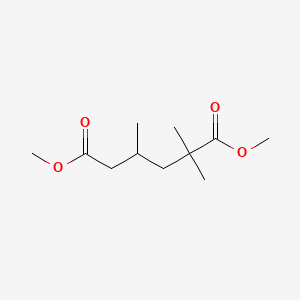
Dimethyl 2,2,4-trimethyladipate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,2,4-trimethyladipate, also known as 2,2,4-Trimethylhexanedioic acid dimethyl ester, is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . This compound is a diester derived from adipic acid and is characterized by the presence of two methyl groups at the 2 and 4 positions of the hexane chain.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2,2,4-trimethyladipate can be synthesized through the esterification of 2,2,4-trimethyladipic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
2,2,4-Trimethyladipic acid+2CH3OH→Dimethyl 2,2,4-trimethyladipate+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
Dimethyl 2,2,4-trimethyladipate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,4-trimethyladipic acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst such as sodium methoxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst like sodium methoxide.
Reduction: Reducing agents such as LiAlH4.
Major Products Formed
Hydrolysis: 2,2,4-Trimethyladipic acid and methanol.
Transesterification: New esters depending on the alcohol used.
Reduction: 2,2,4-Trimethylhexanediol.
科学的研究の応用
Dimethyl 2,2,4-trimethyladipate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester bonds, which can be hydrolyzed under physiological conditions.
作用機序
The mechanism of action of dimethyl 2,2,4-trimethyladipate primarily involves its ester bonds, which can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released products can then participate in various metabolic pathways, contributing to the compound’s effects.
類似化合物との比較
Similar Compounds
Dimethyl adipate: Lacks the methyl groups at the 2 and 4 positions, making it less sterically hindered.
Dimethyl succinate: A shorter chain diester with different physical and chemical properties.
Dimethyl glutarate: Similar structure but with one less carbon in the chain.
Uniqueness
Dimethyl 2,2,4-trimethyladipate is unique due to the presence of the methyl groups at the 2 and 4 positions, which introduce steric hindrance and affect its reactivity and physical properties. This makes it distinct from other similar diesters and influences its applications in various fields.
特性
CAS番号 |
29713-25-5 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC名 |
dimethyl 2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C11H20O4/c1-8(6-9(12)14-4)7-11(2,3)10(13)15-5/h8H,6-7H2,1-5H3 |
InChIキー |
UJDNTFQWEQKSCL-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)OC)CC(C)(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


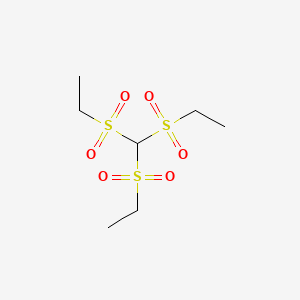

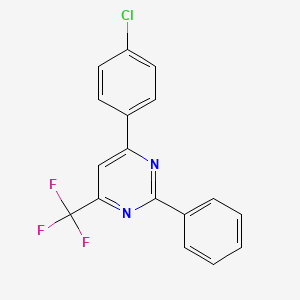
![(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732944.png)

